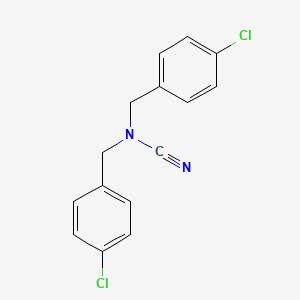

N,N-bis(4-chlorobenzyl)cyanamide

Descripción

N,N-bis(4-chlorobenzyl)cyanamide is a cyanamide derivative featuring two 4-chlorobenzyl groups attached to the nitrogen atom of the cyanamide (-NH-C≡N) moiety. Its molecular formula is C₁₅H₁₂Cl₂N₂, with a molecular weight of 295.18 g/mol. The compound is synthesized via nucleophilic substitution, where cyanamide reacts with 4-chlorobenzyl chloride in the presence of a strong base like sodium methylsulfinylmethide (). This method is analogous to the synthesis of N,N-bis(4-methoxybenzyl)cyanamide, where substituents on the benzyl group dictate reactivity and yield ().

Key spectroscopic data for related compounds (e.g., IR and ¹H-NMR) suggest that N,N-bis(4-chlorobenzyl)cyanamide would exhibit:

- IR: A strong absorption band near 2175 cm⁻¹ for the C≡N stretch, similar to the cyanamide group in potassium N-[4-chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide ().

- ¹H-NMR: Aromatic protons at δ 7.2–7.5 ppm (from 4-chlorobenzyl groups) and benzylic CH₂ protons as a singlet near δ 4.3–4.5 ppm (inferred from and ).

Propiedades

IUPAC Name |

bis[(4-chlorophenyl)methyl]cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-14-5-1-12(2-6-14)9-19(11-18)10-13-3-7-15(17)8-4-13/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWQZCWCWXMYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N,N-bis(4-chlorobenzyl)cyanamide typically involves the reaction of 4-chlorobenzyl chloride with cyanamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

N,N-bis(4-chlorobenzyl)cyanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : N,N-bis(4-chlorobenzyl)cyanamide serves as a versatile building block for synthesizing more complex organic molecules. Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.

-

Chemical Reactions : The compound can undergo several transformations:

- Oxidation : Leading to chlorobenzyl oxides.

- Reduction : Producing amines or other derivatives.

- Substitution : Allowing for the introduction of different functional groups depending on the reagents used.

Biology

- Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of N,N-bis(4-chlorobenzyl)cyanamide against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| N,N-bis(4-chlorobenzyl)cyanamide | Staphylococcus aureus | 15 |

| N,N-bis(4-chlorobenzyl)cyanamide | Escherichia coli | 12 |

| Ciprofloxacin (control) | Staphylococcus aureus | 30 |

| Ciprofloxacin (control) | Escherichia coli | 28 |

- Cytotoxicity Studies : In vitro assessments have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have reported IC50 values indicating significant cytotoxic effects on MCF-7 breast cancer cells.

Medicine

- Therapeutic Potential : Ongoing research is exploring the potential therapeutic applications of N,N-bis(4-chlorobenzyl)cyanamide. Its ability to modulate biochemical pathways positions it as a candidate for drug development targeting various diseases, including cancer and infectious diseases.

Antimicrobial Efficacy Study (2023)

A study published in Chemistry & Biodiversity evaluated the efficacy of N,N-bis(4-chlorobenzyl)cyanamide against resistant bacterial strains. The findings indicated moderate antibacterial activity, highlighting the need for further optimization to enhance its effectiveness.

Cytotoxicity Assessment (2024)

In vitro tests conducted on human breast cancer cells revealed that N,N-bis(4-chlorobenzyl)cyanamide could significantly reduce cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. This study suggests its potential role in cancer therapy.

Mecanismo De Acción

The mechanism of action of N,N-bis(4-chlorobenzyl)cyanamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, depending on the specific targets involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of N,N-bis(4-chlorobenzyl)cyanamide are compared to analogous cyanamides, bisamides, and Schiff bases below.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (Cl vs. However, trifluoromethyl groups in Compound 44 () confer stronger electron-withdrawing effects, likely increasing metabolic stability. Cyanamide vs. Acetamide/Schiff Bases: The cyanamide group (-NH-C≡N) offers unique hydrogen-bonding capabilities, distinct from acetamide (-NH-CO-) or Schiff base (-N=CH-) functionalities. This may influence interactions with biological targets, though direct comparative studies are lacking.

Spectroscopic Signatures

- The C≡N IR stretch at ~2175 cm⁻¹ () is a hallmark of cyanamide derivatives, absent in acetamide or Schiff base analogs.

- Aromatic proton patterns in ¹H-NMR differentiate substituents: 4-chlorobenzyl groups show coupled doublets (J = 8.5 Hz) near δ 7.3–7.5 ppm, whereas methoxybenzyl groups exhibit singlet peaks for -OCH₃ at δ ~3.8 ppm ().

Biological Implications Phytotoxicity: Cyanamide derivatives are known to induce oxidative stress in plants (). N,N-bis(4-chlorobenzyl)cyanamide may exhibit similar phytotoxic effects, though its larger hydrophobic structure could delay degradation, prolonging activity. Antioxidant Potential: While Schiff bases like 5-DPSS show strong radical scavenging (), cyanamides are less studied in this context. The electron-deficient C≡N group might limit antioxidant efficacy compared to phenolic Schiff bases.

Synthetic Accessibility

- N,N-bis(4-chlorobenzyl)cyanamide is synthesized in a one-step reaction (analogous to ), whereas bisamide derivatives () require multi-step protocols, reducing yield (e.g., Compound 44: 72% yield).

Actividad Biológica

N,N-bis(4-chlorobenzyl)cyanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

N,N-bis(4-chlorobenzyl)cyanamide has the chemical formula CHClN and a molecular weight of 295.16 g/mol. The structure includes two 4-chlorobenzyl groups attached to a cyanamide moiety, which is crucial for its biological activity.

The biological activity of N,N-bis(4-chlorobenzyl)cyanamide is primarily attributed to its ability to act as an electrophile, interacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. Research indicates that the compound may influence:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling : The compound could affect signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N,N-bis(4-chlorobenzyl)cyanamide and its derivatives against various bacterial strains. The following table summarizes the antimicrobial activity based on zone of inhibition measurements against common pathogens:

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| N,N-bis(4-chlorobenzyl)cyanamide | 15 | 12 |

| Ciprofloxacin | 30 | 28 |

| Quercetin | >100 | >100 |

These results indicate that N,N-bis(4-chlorobenzyl)cyanamide exhibits significant antibacterial properties, although it is less potent than standard antibiotics like ciprofloxacin and quercetin .

Antiparasitic Activity

In addition to its antibacterial effects, this compound has shown potential antiparasitic activity. For instance, derivatives have been tested against Leishmania species, demonstrating promising results with good selectivity indices .

Case Studies

- Antimicrobial Efficacy : A study published in Chemistry & Biodiversity highlighted the synthesis of various cyanamide derivatives, including N,N-bis(4-chlorobenzyl)cyanamide, and their evaluation against resistant strains of bacteria. The compound showed moderate activity, suggesting further optimization could enhance efficacy .

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on cancer cell lines indicated that N,N-bis(4-chlorobenzyl)cyanamide could induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of N,N-bis(4-chlorobenzyl)cyanamide, it is beneficial to compare it with other cyanamide derivatives:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| N,N-bis(4-chlorobenzyl)cyanamide | Moderate | Induces apoptosis | Electrophilic interactions |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | High | Low | Enzyme inhibition |

This table illustrates that while N,N-bis(4-chlorobenzyl)cyanamide has moderate antimicrobial activity, other derivatives may exhibit stronger effects or different mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.